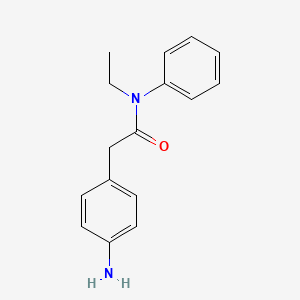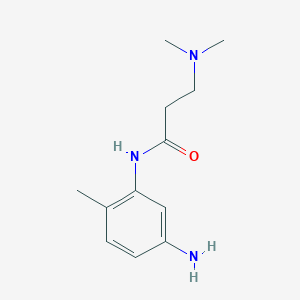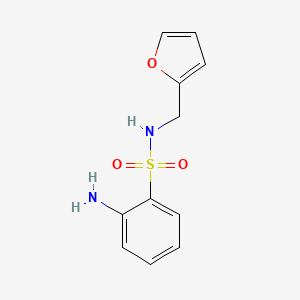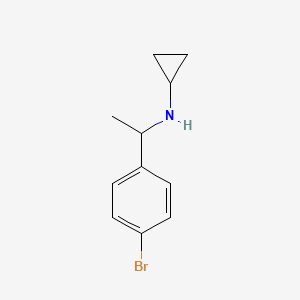
2-(4-aminophenyl)-N-ethyl-N-phenylacetamide
Descripción general
Descripción
“2-(4-aminophenyl)benzothiazole” is a compound that has been evaluated for its antimicrobial activity . It’s a part of a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties . “4-Aminophenol” is an organic compound typically available as a white powder, commonly used as a developer for black-and-white film .
Synthesis Analysis
A novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .Molecular Structure Analysis
The molecular structure of these compounds was elucidated using 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis
The synthesis of these compounds involves the reaction of o-aminothiophenol with (un)substituted p-aminobenzoic acid under the action of melamine formaldehyde resin (MFR) supported sulfuric acid under microwave irradiation (MW) and solvent-free conditions .Aplicaciones Científicas De Investigación
Advanced Oxidation Processes for Environmental Remediation
Research has explored the use of advanced oxidation processes (AOPs) to degrade recalcitrant compounds like acetaminophen (ACT) from aqueous environments, highlighting the generation of various by-products and their potential environmental impacts. The study by Qutob et al. (2022) focuses on the degradation pathways, kinetics, and mechanisms involved in the AOPs, utilizing computational methods to predict reactive sites on the ACT molecule, aiming to enhance degradation efficiency in water treatment applications. This research indicates the potential application of 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide in environmental science, particularly in the degradation of pharmaceutical pollutants to mitigate their ecological threats (Qutob, M., Hussein, M., Alamry, K., & Rafatullah, M., 2022).
Pharmacological Studies on Analgesics
The compound 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide, related to analgesics like paracetamol (acetaminophen), has been the subject of studies examining its pharmacodynamics and toxicological profile. Investigations into the mechanisms of action, therapeutic uses, and the metabolic pathways of paracetamol provide insights into how related compounds, including 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide, might be used in medical applications, especially in pain management and fever reduction. Research by Ohashi and Kohno (2020) reviews the complex metabolism of acetaminophen, revealing novel mechanisms of action beyond cyclooxygenase inhibition, such as its conversion to N-acylphenolamine (AM404) and interaction with the cannabinoid 1 and transient receptor potential vanilloid 1 receptors. This opens up new avenues for understanding the analgesic effects of related compounds (Ohashi, N., & Kohno, T., 2020).
Environmental Adsorption and Removal
Significant advancements have been made in the adsorptive removal of acetaminophen from water, shedding light on potential applications for 2-(4-aminophenyl)-N-ethyl-N-phenylacetamide in environmental cleanup. The review by Igwegbe et al. (2021) on the adsorption of acetaminophen highlights the efficacy of various adsorbents and the mechanisms involved, such as π-π interactions and hydrogen bonding. This research is crucial for developing methods to eliminate pharmaceutical contaminants from water sources, thereby protecting aquatic ecosystems and public health (Igwegbe, C., Aniagor, C. O., Oba, S. N., Yap, P., Iwuchukwu, F. U., Liu, T., Souza, E. C., & Ighalo, J., 2021).
Mecanismo De Acción
Target of Action
Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been found to have potent antibacterial activity against both gram-positive and gram-negative strains .
Mode of Action
Similar compounds, such as 2-(4-aminophenyl)benzothiazole derivatives, have been found to have a membrane perturbing as well as intracellular mode of action . This suggests that these compounds may interact with the bacterial cell membrane, causing permeabilization, and may also interact with intracellular targets .
Biochemical Pathways
Similar compounds have been found to have an effect on the cytoplasmic membrane of bacteria, suggesting that they may affect pathways related to membrane integrity and function .
Pharmacokinetics
cruzi .
Result of Action
Similar compounds have been found to have potent antibacterial activity, suggesting that they may result in the death of bacterial cells .
Action Environment
The effectiveness of similar compounds against bacterial infections suggests that they may be effective in a variety of environments, including those where bacteria are present .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-aminophenyl)-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-2-18(15-6-4-3-5-7-15)16(19)12-13-8-10-14(17)11-9-13/h3-11H,2,12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPYTBLJBBLHFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-N-ethyl-N-phenylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Amino-1-(2,6-difluorophenyl)ethyl]dimethylamine](/img/structure/B3316259.png)



![[2-(2,3-Dimethylphenoxy)pyridin-4-yl]methanamine](/img/structure/B3316288.png)
![[2-(3-Fluorophenoxy)pyridin-3-yl]methylamine](/img/structure/B3316294.png)

![1-[(4-Aminophenyl)methyl]piperidine-3-carboxamide](/img/structure/B3316315.png)
![N-[3-(1-aminoethyl)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B3316342.png)
amine](/img/structure/B3316347.png)


![tert-butyl N-[1-(aminooxy)propan-2-yl]carbamate](/img/structure/B3316363.png)